N'-formylnicotinic acid hydrazide

Antitubercular Mycobacterium tuberculosis MIC

N'-Formylnicotinic acid hydrazide (CAS 28036-81-9) is a strategic research intermediate distinguished by its dual reactive formyl and hydrazide moieties. Unlike simple nicotinic hydrazides, the formyl group fundamentally alters hydrolysis kinetics and reactivity, enabling chemoselective ligation and focused library synthesis. Supported by evidence of antimycobacterial, cholinesterase-inhibitory, and broad-spectrum antibacterial activity in this compound class, it is an ideal scaffold for anti-TB, Alzheimer's, and Gram-positive antibacterial programs. Choose this specific derivative to ensure reproducible diversification and biological screening outcomes.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B8531044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-formylnicotinic acid hydrazide
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NNC=O
InChIInChI=1S/C7H7N3O2/c11-5-9-10-7(12)6-2-1-3-8-4-6/h1-5H,(H,9,11)(H,10,12)
InChIKeyFGZPGBNGXUKIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Formylnicotinic Acid Hydrazide: Technical Specifications and Derivative Classification for Research Procurement


N'-Formylnicotinic acid hydrazide (CAS 28036-81-9) is a hydrazide derivative of nicotinic acid, characterized by a formyl group (-CHO) attached to the hydrazide nitrogen . Its molecular formula is C₇H₇N₃O₂ with a molecular weight of 165.15 g/mol, a polar surface area (PSA) of 71.09 Ų, and a calculated LogP of 0.8901, indicating moderate lipophilicity [1]. This compound is part of a broader class of nicotinic acid hydrazides, which have been extensively studied for their antimicrobial and enzyme inhibitory activities. The presence of both the pyridine ring from nicotinic acid and the hydrazide functional group, further modified with a formyl moiety, gives this compound distinct physicochemical and biological properties. It is primarily used as a research intermediate for the synthesis of more complex hydrazone derivatives and for direct biological screening. This document provides a comparative, evidence-based analysis to support informed procurement decisions for scientific research.

Why N'-Formylnicotinic Acid Hydrazide Cannot Be Simply Substituted: A Comparative Analysis for Scientific Procurement


Simple substitution of N'-formylnicotinic acid hydrazide with other nicotinic or isonicotinic acid hydrazides is not scientifically valid. The core hydrazide pharmacophore is highly sensitive to structural modifications, which directly dictate its biological activity and synthetic utility. As noted by Scior et al. (2006), even small changes to the isonicotinic acid hydrazide (isoniazid, INH) structure generally result in a dramatic drop in antimycobacterial potency, with most derivatives acting as pro-drugs that hydrolyze back to the parent compound [1]. This highlights that the formyl group in N'-formylnicotinic acid hydrazide is not merely a passive substituent; it fundamentally alters the compound's hydrolysis kinetics, reactivity, and, consequently, its biological profile. Furthermore, a direct comparative study between isoniazid and nicotinic acid hydrazide derivatives demonstrated that isoniazid-based compounds were consistently more active than their nicotinic hydrazide analogs [2]. Therefore, procurement decisions must be based on specific, quantitative performance data rather than class-level assumptions.

Quantitative Evidence Guide: Differentiating N'-Formylnicotinic Acid Hydrazide for Targeted Research Selection


Comparative Antimycobacterial Activity of Nicotinic Acid Hydrazide Derivatives

N'-formylnicotinic acid hydrazide serves as a key scaffold or reference point for designing more potent antitubercular agents. While direct MIC data for the unmodified N'-formyl compound against M. tuberculosis is not reported in the primary literature, the core nicotinic hydrazide structure is a validated antimycobacterial pharmacophore. Comparative studies show that strategic modification of the nicotinic hydrazide core, such as the addition of isatin moieties, can dramatically enhance activity. For example, a study by Eldehna et al. (2015) demonstrated that the parent nicotinic hydrazide (4c) had modest activity, whereas the optimized isatin hydrazides 8b and 8c exhibited MICs of 12.5 µg/mL and 6.25 µg/mL, respectively, against M. tuberculosis H37Rv [1]. This indicates that N'-formylnicotinic acid hydrazide, as a primary amine- and hydrazide-containing scaffold, can be used as a building block to generate more active antimycobacterial leads, with the formyl group providing a handle for further derivatization. The activity of the parent scaffold is the baseline from which these improvements are measured.

Antitubercular Mycobacterium tuberculosis MIC

Broad-Spectrum Antibacterial Potential of Nicotinic Hydrazide Scaffolds

The nicotinic acid hydrazide scaffold, which N'-formylnicotinic acid hydrazide embodies, is a source of broad-spectrum antibacterial activity. A study by Morjan et al. (2014) evaluated a series of nicotinic acid hydrazides and their oxadiazole derivatives against various bacterial strains. While the parent N'-formyl derivative was not directly tested, several novel nicotinic acid hydrazides demonstrated high bactericidal activity against reference Gram-positive bacteria, and in some cases, their activity was even better than that of commonly used antibiotics like cefuroxime or ampicillin [1]. For example, compound 6 in that study showed a zone of inhibition (ZOI) of 20 mm against S. aureus, while the ampicillin control showed 25 mm. This indicates that the N'-formyl derivative, with its reactive formyl group, is a versatile intermediate for synthesizing libraries of compounds with potentially enhanced antibacterial profiles, and its procurement is justified for antibacterial drug discovery programs.

Antibacterial Gram-positive MIC

Comparative Enzymatic Inhibition: Nicotinohydrazide Derivatives vs. Reference Inhibitors

N'-formylnicotinic acid hydrazide is a key member of the nicotinohydrazide family, which has demonstrated potent inhibitory activity against enzymes relevant to Alzheimer's disease. In a 2024 study by Tok et al., six new nicotinic hydrazide derivatives (7–12) were synthesized and evaluated for their inhibitory profiles against human carbonic anhydrase I and II (hCA I, II) and cholinesterases (AChE, BChE) [1]. Compound 8 was the most active inhibitor against hCA I and II, with IC50 values ranging from 7.12 to 45.12 nM, which is comparable to or better than the reference drug acetazolamide (AZA). For cholinesterases, compound 12 was the most potent inhibitor of AChE and BChE, with IC50 values of 21.45 and 18.42 nM, respectively [1]. While N'-formylnicotinic acid hydrazide itself is not the most potent derivative, it is a crucial intermediate for synthesizing such highly active compounds. This study highlights that modifications to the nicotinohydrazide core, starting from a simple formyl derivative, can yield nanomolar inhibitors of key CNS targets, providing a strong rationale for its procurement in neuroscience research.

Enzyme Inhibition Carbonic Anhydrase Cholinesterase Alzheimer's Disease

Differential Reactivity: Formylation vs. Other Nicotinic Hydrazide Modifications

The N'-formyl group on nicotinic acid hydrazide provides a distinct chemical handle for further derivatization, differentiating it from unsubstituted nicotinic hydrazide. The reaction of nicotinic and isonicotinic acid hydrazides with o-formyl benzoic acid leads to the formation of hydrazones [1]. This demonstrates that the hydrazide moiety is reactive towards aldehydes to form hydrazone linkages, a key reaction in bioconjugation and medicinal chemistry. The presence of the formyl group on the hydrazide itself (as in N'-formylnicotinic acid hydrazide) creates a differentiated starting material. It can be used in reactions where a pre-installed aldehyde is required, or it can be reduced to a more reactive primary amine or hydrazide. This dual functionality (hydrazide + aldehyde) provides a unique synthetic advantage. For instance, while unsubstituted nicotinic hydrazide is nucleophilic and reacts with aldehydes, N'-formylnicotinic acid hydrazide contains an electrophilic site, enabling a different set of reactions (e.g., reductive amination, Grignard addition) that are not possible with the parent hydrazide.

Organic Synthesis Hydrazone Formation Chemoselectivity

Validated Application Scenarios for N'-Formylnicotinic Acid Hydrazide in Research and Development


Lead Generation in Antitubercular Drug Discovery

Given the validated antimycobacterial activity of nicotinic hydrazide derivatives (Section 3, Evidence Item 1), N'-formylnicotinic acid hydrazide is an ideal starting scaffold for medicinal chemistry programs targeting tuberculosis. Researchers can use it to synthesize focused libraries of hydrazones, amides, and heterocyclic derivatives for screening against drug-susceptible and drug-resistant strains of M. tuberculosis [1]. The formyl group provides a convenient handle for diversification.

Development of Novel CNS Enzyme Inhibitors

As demonstrated by the potent activity of nicotinohydrazide derivatives against cholinesterases and carbonic anhydrases (Section 3, Evidence Item 3), this compound class is highly relevant for developing multi-target-directed ligands for Alzheimer's disease [2]. N'-formylnicotinic acid hydrazide serves as a versatile intermediate for synthesizing and optimizing new analogs with improved potency, selectivity, and blood-brain barrier permeability for neurodegenerative disease research.

Synthesis of Antibacterial Agents and Resistance Modulators

The broad-spectrum antibacterial activity associated with the nicotinic hydrazide core (Section 3, Evidence Item 2) supports the use of N'-formylnicotinic acid hydrazide in the synthesis of novel antibacterial compounds [3]. Its procurement is particularly justified for programs aiming to address Gram-positive pathogens and explore new mechanisms of action, given the activity of related derivatives that was comparable to or better than clinical antibiotics in some cases.

Advanced Organic Synthesis and Bioconjugation

The unique difunctional nature of N'-formylnicotinic acid hydrazide, containing both a nucleophilic hydrazide and an electrophilic aldehyde (Section 3, Evidence Item 4), makes it a valuable building block for chemoselective ligation strategies and the construction of complex molecular architectures [4]. It can be employed in the synthesis of hydrazone-linked drug conjugates, metal-chelating ligands, or functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-formylnicotinic acid hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.